(2-Bromo-1-ethoxyethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-1-ethoxyethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUCDZJCFPRKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505198 | |
| Record name | (2-Bromo-1-ethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6589-30-6 | |
| Record name | (2-Bromo-1-ethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 1 Ethoxyethyl Benzene and Analogous α Bromo Ethers
Electrochemical Synthesis Approaches
Electrochemical methods have emerged as a powerful and green alternative for the synthesis of α-bromo ethers. By leveraging direct electron transfer to initiate reactions, these techniques can often avoid the need for harsh chemical oxidants or reductants, proceeding under mild conditions with high selectivity.
Metal-Free Electrochemical Difunctionalization of Alkenes Leading to β-Bromoethers
A notable advancement is the metal-free electrochemical vicinal difunctionalization of alkenes to produce β-bromoethers. This approach has been successfully applied to a variety of alkenes using a simple bromine source and an alcohol solvent. For the synthesis of compounds analogous to (2-Bromo-1-ethoxyethyl)benzene, styrene (B11656) derivatives can be employed as the starting alkene.
The reaction is typically carried out in an undivided electrochemical cell, which simplifies the reactor design. A constant current is applied, promoting the oxidation of a bromine source at the anode. This method demonstrates good functional group tolerance and can achieve high yields under ambient conditions.
A study by Fu et al. established a method using dibromomethane (B42720) (CH₂Br₂) as the bromine source and an alcohol as both the solvent and the nucleophile. The reaction proceeds efficiently without the need for a metal catalyst or a chemical oxidant.
Table 1: Optimized Conditions for Electrochemical Bromoetherification
| Parameter | Condition |
|---|---|
| Cell Type | Undivided Cell |
| Anode | Glassy Carbon |
| Cathode | Platinum |
| Current | 15 mA (Constant) |
| Temperature | 50°C |
| Solvent | Methanol (or other alcohols) |
| Bromine Source | Dibromomethane (CH₂Br₂) |
| Electrolyte | nBu₄NBF₄ |
| Reaction Time | 5 hours |
This electrochemical process is scalable and offers a more environmentally friendly route to β-bromoethers compared to traditional methods that may rely on stoichiometric and often hazardous brominating agents.
Utilization of Electrogenerated Reactive Intermediates in Synthesis
The core of the electrochemical synthesis of β-bromoethers lies in the generation of reactive intermediates directly at the electrode surface. Mechanistic studies suggest that the process is initiated by the anodic oxidation of a bromide source. For instance, bromide ions are oxidized to form bromine radicals.
These highly reactive bromine radicals then add to the double bond of the alkene substrate, such as styrene, to generate a carbon-centered radical intermediate. This intermediate is subsequently trapped by the alcohol solvent (e.g., ethanol) in a nucleophilic attack, leading to the formation of the final β-bromoether product. This pathway highlights the controlled generation of reactive species, which is a key advantage of electrosynthesis, minimizing side reactions and improving product selectivity. The absence of a reaction without the application of electric current confirms the essential role of electrochemistry in generating these key intermediates.
Integration with Flow Reactor Methodologies for Enhanced Control and Sustainability
To further enhance the safety, efficiency, and scalability of the electrochemical synthesis of β-bromoethers, the integration of this method with flow reactor technologies has been explored. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, and allows for the safe handling of hazardous intermediates by generating them in situ and consuming them immediately.
In a typical flow setup for electrochemical bromofunctionalization, a solution of the alkene and a bromide source (like hydrobromic acid) in a suitable solvent is continuously pumped through an electrochemical flow cell. The electrodes within the cell generate the reactive bromine species, which then react with the alkene. The product stream is then collected at the outlet. This continuous process can be easily scaled up by extending the operation time or by using multiple reactors in parallel. The use of flow reactors significantly reduces waste and enhances safety, aligning with the principles of green chemistry.
Metal-Catalyzed Etherification Reactions
Alongside electrochemical methods, metal-catalyzed reactions provide a powerful alternative for the synthesis of α-bromo ethers, particularly for structures that may be challenging to access through other means. These methods often involve the formation of carbon-oxygen bonds under mild conditions, catalyzed by transition metals.
Copper-Catalyzed Synthesis from α-Bromo Carbonyl Precursors
An efficient method for the synthesis of sterically hindered ethers, including α-bromo ether structures, involves the use of an inexpensive copper(I) catalytic system. This approach is particularly useful for the etherification of α-bromo carbonyl compounds. The reaction proceeds at ambient temperature and is tolerant of air and moisture, which simplifies the experimental setup.
The catalytic cycle is proposed to involve the coordination of the copper(I) catalyst to the carbonyl oxygen and an intramolecular oxidative addition into the carbon-bromine bond. Subsequent ligand exchange with an alcohol, followed by reductive elimination, furnishes the desired ether product and regenerates the active catalyst. This method is well-suited for the functionalization of complex molecules due to its mild conditions and broad substrate scope.
Table 2: Key Features of Copper-Catalyzed Etherification
| Feature | Description |
|---|---|
| Catalyst | Inexpensive Cu(I) source (e.g., CuBr·SMe₂) |
| Ligand | Phosphine ligands (e.g., PCy₃) can improve reaction outcome |
| Base | Mild base such as K₃PO₄ is effective |
| Temperature | Ambient temperature |
| Atmosphere | Tolerant to air and moisture |
| Substrates | α-bromo carbonyl compounds and various alcohols/phenols |
This copper-catalyzed approach provides a valuable tool for medicinal and chemical biology, where hindered ether motifs are common.
Ytterbium-Mediated Reductive Cyclization Strategies for Derivatives
Chemo-Enzymatic and Biocatalytic Synthesis Pathways
The integration of enzymatic catalysts into synthetic organic chemistry has paved the way for novel and efficient routes to complex molecules. researchgate.netnih.gov These chemo-enzymatic strategies leverage the inherent selectivity of enzymes to perform specific transformations that are often difficult to achieve through conventional chemistry. researchgate.net For the synthesis of α-bromo ethers, biocatalysis, particularly through the use of haloperoxidases, offers a promising avenue. nih.gov
Vanadium-dependent haloperoxidases (V-HPOs) are a class of enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) in the presence of hydrogen peroxide. nih.gov This enzymatic process generates a reactive electrophilic halogenating species, often described as a hypohalous acid equivalent ("HOX"). acs.org In the context of synthesizing this compound, a vanadium bromoperoxidase (V-BrPO) would be the enzyme of choice.
The catalytic cycle begins with the binding of hydrogen peroxide to the vanadium center of the enzyme. A subsequent nucleophilic attack by a bromide ion on the activated peroxide leads to the formation of hypobromous acid (HOBr), which can then be released from the active site. nih.gov
In an aqueous environment, the enzymatic bromination of an alkene, such as styrene (a precursor to the target molecule), would primarily lead to the formation of a bromohydrin through the addition of bromide and a hydroxyl group across the double bond. However, the reaction medium can be engineered to favor the formation of an α-bromo ether. By conducting the reaction in the presence of an alcohol, such as ethanol (B145695), the alcohol can act as a competing nucleophile, attacking the intermediate bromonium ion.
The competition between water and ethanol as nucleophiles is a critical factor in determining the product distribution. The relative concentrations of the nucleophiles and their intrinsic nucleophilicity will influence the outcome. To favor the formation of this compound, a high concentration of ethanol would be employed, often as a co-solvent.
Table 1: Hypothetical Product Distribution in the V-BrPO-Catalyzed Bromination of Styrene with Varying Ethanol Concentration
| Entry | Substrate | [Ethanol] (v/v) | Major Product | Minor Product |
| 1 | Styrene | 10% | 1-Phenyl-2-bromoethanol | This compound |
| 2 | Styrene | 50% | This compound | 1-Phenyl-2-bromoethanol |
| 3 | Styrene | 90% | This compound | 1-Phenyl-2-bromoethanol |
This table is illustrative and based on general principles of nucleophilic competition in enzymatic reactions.
Strategies for Regioselective and Stereoselective Synthesis
Achieving high regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules. In the context of this compound, this translates to the specific placement of the bromo and ethoxy groups and their spatial orientation.
Regioselectivity:
The regioselectivity of the haloperoxidase-mediated reaction is often governed by the electronic and steric properties of the substrate. For styrene derivatives, the attack of the electrophilic bromine species typically occurs at the less substituted carbon of the double bond, leading to the formation of a more stable benzylic carbocation-like intermediate. The subsequent nucleophilic attack by ethanol would then occur at the more substituted carbon, resulting in the desired 2-bromo-1-ethoxy-1-phenylethane structure.
Stereoselectivity:
The stereochemical outcome of the reaction can be influenced by the enzyme's chiral active site. While the enzymatically generated halogenating agent may be released into the solution, there is evidence to suggest that for some substrates, the reaction may occur within or in close proximity to the enzyme's active site. acs.org This can impart a degree of stereocontrol.
For reactions where the halogenating species is released, the stereoselectivity will be primarily determined by the mechanism of the addition to the alkene. The formation of a cyclic bromonium ion intermediate followed by an anti-addition of the nucleophile is a common pathway, which would lead to a specific diastereomer.
To enhance stereoselectivity, strategies such as enzyme engineering through directed evolution can be employed to create variants with improved enantioselectivity for a specific substrate. Furthermore, chemo-enzymatic cascades, where the product of an enzymatic reaction is used as the substrate for a subsequent chemical or enzymatic step, can be designed to produce enantiomerically pure compounds. researchgate.net For instance, a kinetic resolution of a racemic mixture of the α-bromo ether could be performed using a lipase (B570770) to selectively acylate one enantiomer, allowing for their separation. nih.gov
Table 2: Key Enzymes and Strategies in Chemo-Enzymatic Synthesis of Chiral Bromo-functionalized Compounds
| Enzyme/Strategy | Transformation | Application |
| Vanadium Bromoperoxidase | Alkene Bromination/Alkoxylation | Formation of α-bromo ethers |
| Lipase | Kinetic Resolution | Separation of enantiomers |
| Directed Evolution | Enzyme Engineering | Enhancement of stereoselectivity |
Elucidation of Reaction Mechanisms Involving 2 Bromo 1 Ethoxyethyl Benzene and Its Derivatives
Comparative Analysis of Ionic and Radical Pathways in Alkoxybromination
The formation of (2-Bromo-1-ethoxyethyl)benzene via the alkoxybromination of styrene (B11656) can proceed through either an ionic (electrophilic addition) or a radical pathway, with the prevailing mechanism being highly dependent on the reaction conditions.
Ionic Pathway (Electrophilic Addition): Under polar, dark conditions, the reaction follows an electrophilic addition mechanism. The bromine molecule becomes polarized as it approaches the electron-rich π-bond of the styrene double bond. The reaction is initiated by the electrophilic attack of bromine on the alkene, which leads to the formation of a cyclic bromonium ion intermediate. cdnsciencepub.commasterorganicchemistry.comyoutube.com The presence of the phenyl group significantly influences the structure of this intermediate. Rather than a symmetric three-membered ring, the intermediate in styrene bromination is often described as a highly unsymmetrical or "weakly bridged" bromonium ion, with a significant degree of positive charge localized on the benzylic carbon due to resonance stabilization. cdnsciencepub.com The nucleophile (in this case, an ethanol (B145695) molecule from the solvent) then attacks this intermediate. This attack occurs at the more electrophilic benzylic carbon from the side opposite the bromine, resulting in an anti-addition stereochemistry. libretexts.org A final deprotonation of the oxonium ion yields the this compound product.
Radical Pathway (Free-Radical Addition): In the presence of UV light or a radical initiator (e.g., peroxides), the reaction can proceed via a free-radical chain mechanism. quora.com This pathway is characteristic of the anti-Markovnikov addition of HBr to alkenes and can be extended to alkoxybromination.
Initiation: The initiator generates a bromine radical (Br•).
Propagation: The bromine radical adds to the styrene double bond. This addition occurs at the terminal carbon to form the more stable benzylic radical intermediate, which is stabilized by resonance with the phenyl ring. This radical then reacts with a bromine molecule or another bromine source to form the product and regenerate a bromine radical, continuing the chain.
Termination: The reaction ceases when two radicals combine. quora.com
The key distinction lies in the initial attacking species (Br+ equivalent vs. Br•) and the nature of the intermediate (carbocation-like bromonium ion vs. neutral benzylic radical). This leads to different regiochemical and stereochemical outcomes.
| Feature | Ionic Pathway | Radical Pathway |
| Initiation | Electrophilic attack by Br₂ | Homolytic cleavage of initiator/Br₂ |
| Intermediate | Asymmetric bromonium ion | Benzylic radical |
| Key Stabilizing Factor | Phenyl group stabilizes adjacent positive charge | Phenyl group stabilizes radical via resonance |
| Regioselectivity | Nucleophile attacks benzylic carbon | Bromine adds to terminal carbon |
| Stereochemistry | Typically anti-addition | Often results in a mixture of stereoisomers |
| Typical Conditions | Polar solvent, absence of light | UV light or radical initiator |
Nucleophilic Substitution and Addition Mechanisms
The structure of this compound, being a secondary alkyl bromide with an adjacent ether group, allows for a range of nucleophilic substitution and addition reactions, often involving intricate mechanistic pathways.
Solvolysis Reactions and Their Role in Cyclization Processes, e.g., Prins Cyclizations
Solvolysis of α-bromo ethers like this compound can lead to important synthetic transformations, most notably Prins-type cyclizations. In these reactions, the solvent acts as the nucleophile. The mechanism is initiated by the departure of the bromide leaving group, a process often assisted by a polar protic solvent that can solvate the resulting ions. libretexts.org
The departure of the bromide is significantly facilitated by the adjacent ethoxy group through anchimeric assistance. The lone pair of electrons on the ether oxygen can stabilize the developing positive charge on the α-carbon, leading to the formation of a key intermediate: an oxocarbenium ion. This electrophilic intermediate is central to the Prins cyclization. If a suitable nucleophilic moiety, such as an alkene, is present elsewhere in the molecule, it can be attacked by the oxocarbenium ion in an intramolecular electrophilic addition. This cyclization step typically forms a tetrahydropyran ring. The reaction concludes with the capture of a nucleophile (often from the solvent) to neutralize the resulting carbocation. Research has shown that the mechanism for these cyclizations specifically involves the solvolysis of an intermediate α-bromo ether, leading to high yields and stereoselectivity in the formation of the cyclic products. acs.org
Remote Nucleophilic Substitution via 1,4-Hydrogen Atom Transfer (HAT)
In derivatives of this compound, remote functionalization can be achieved through mechanisms involving 1,4-hydrogen atom transfer (HAT). While 1,5- and 1,6-HAT are more common, 1,4-HAT represents a more challenging yet powerful tool for forming strained four-membered rings or for transferring reactivity to a seemingly unreactive position. nih.gov
The process is typically initiated by the formation of a radical at a position remote from the C-H bond to be functionalized. For a derivative of this compound, a radical could be generated, for example, at the β-carbon by homolytic cleavage of the C-Br bond. This carbon-centered radical can then abstract a hydrogen atom from the α-carbon (the carbon bearing the ethoxy and phenyl groups) via a cyclic four-membered transition state. This 1,4-HAT step transfers the radical center to the benzylic position. The newly formed, more stable benzylic radical can then undergo various reactions, such as trapping by a nucleophile or further rearrangement, effectively achieving a remote substitution. The feasibility of HAT is governed by the bond dissociation energies (BDEs) of the C-H bonds involved and the stability of the transition state. nih.gov While enthalpically and entropically less favored than 1,5- or 1,6-HAT, metal catalysts and specific substrate geometries can promote 1,4-HAT processes. nih.gov
Electrophilic Activation and Intermediate Formation
The reaction pathways involving this compound are often dictated by the formation and nature of key reactive intermediates generated through electrophilic activation.
Investigations into Bromonium Ion Intermediates
As discussed in the context of styrene alkoxybromination (Section 3.1), the bromonium ion is a critical intermediate. When bromine adds to styrene, the intermediate is not a simple, open benzylic carbocation, nor is it a perfectly symmetrical cyclic bromonium ion as seen with simple alkenes. Spectroscopic and kinetic evidence, along with stereochemical outcomes, point to an intermediate that has characteristics of both. cdnsciencepub.com
The phenyl group's ability to stabilize a positive charge leads to an asymmetric, bridged structure where one C-Br bond is longer and weaker than the other, and significant positive charge resides on the benzylic carbon. This asymmetry explains why nucleophiles preferentially attack the benzylic carbon. The bridged nature of the intermediate explains the observed anti-addition stereochemistry, as the bromine atom blocks one face of the molecule from nucleophilic attack. masterorganicchemistry.comlibretexts.org The debate in the literature often centers on the degree of bridging versus charge separation in this intermediate for substituted styrenes. cdnsciencepub.com
| Evidence | Observation | Mechanistic Implication |
| Stereochemistry | Predominantly anti-addition of Br and OR groups. | Nucleophilic attack occurs from the face opposite the bromine, supporting a bridged bromonium ion intermediate. libretexts.org |
| Kinetics | Reaction rates are sensitive to the electronic effects of substituents on the phenyl ring. | Significant positive charge develops on the benzylic carbon in the transition state, indicating an asymmetric intermediate. cdnsciencepub.com |
| Product Distribution | In the presence of competing nucleophiles, attack occurs almost exclusively at the benzylic position. | The benzylic carbon is the most electrophilic center, supporting a highly polarized C-Br bond in the intermediate. |
Metal-Mediated Mechanistic Insights
This compound, as a secondary alkyl halide, can participate in a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The mechanisms are fundamentally different from the ionic or radical pathways described above and are dictated by the catalytic cycle of the transition metal, typically palladium, nickel, or copper. chemistryjournals.netchemistryjournals.netnih.gov
A general mechanistic cycle for a cross-coupling reaction (e.g., Suzuki, Negishi) involving this compound would include the following key steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a high-valent organometallic intermediate (e.g., an Alkyl-Pd(II)-Br species). The feasibility of this step for secondary alkyl halides can be challenging compared to aryl or vinyl halides. nih.gov
Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium center, displacing the bromide. This step forms a diorganopalladium(II) intermediate.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. chemistryjournals.netchemistryjournals.net
For secondary bromides, competing side reactions like β-hydride elimination can be an issue, where the metal catalyst removes a hydrogen from the carbon adjacent to the metal-bearing carbon, leading to an alkene byproduct. The choice of metal, ligand, and reaction conditions is crucial to favor the desired cross-coupling pathway over these side reactions. nih.gov
Role of Copper Catalysts in Radical vs. Non-Radical Processes
Copper catalysts are versatile in mediating reactions of alkyl halides, including benzylic halides like this compound. The specific pathway, whether radical or non-radical, is highly dependent on the ligand environment of the copper center, the solvent, and the presence of reducing or oxidizing agents.
In many copper-catalyzed cross-coupling reactions, the mechanism can proceed through a single-electron transfer (SET) process, generating a benzylic radical. This is particularly prevalent in Atom Transfer Radical Addition (ATRA) reactions. tandfonline.comnih.gov In a typical ATRA mechanism, a Cu(I) complex acts as an activator, abstracting the bromine atom from this compound to form a Cu(II)-bromide species and the corresponding benzylic radical. This radical can then add to an alkene or another unsaturated system. The efficiency of this process can be enhanced by using reducing agents, such as ascorbic acid, to regenerate the active Cu(I) catalyst from the Cu(II) deactivator. tandfonline.comrsc.org
Conversely, non-radical, polar mechanisms are also possible. For instance, in certain cross-coupling reactions, a concerted oxidative addition of the C-Br bond to a low-valent copper species can occur, leading to a Cu(III) intermediate. youtube.com This intermediate then undergoes reductive elimination to form the new C-C or C-heteroatom bond. The choice of ligand is critical; electron-rich phosphine ligands, for example, can favor such two-electron pathways by stabilizing the higher oxidation state of copper and preventing the formation of free radical intermediates. nih.gov Photoinduced copper-catalyzed reactions have also emerged, where visible light facilitates the generation of an excited-state copper complex that engages in electron transfer with the alkyl halide to produce a radical intermediate. nih.gov
Key Research Findings in Copper Catalysis:
| Reaction Type | Proposed Mechanism | Role of Copper | Key Factors |
| Atom Transfer Radical Addition (ATRA) | Radical Chain | Cu(I) acts as a halogen atom transfer agent to generate an alkyl radical. nih.govnih.gov | Ligand choice, presence of reducing agents to regenerate Cu(I). tandfonline.comrsc.org |
| Cross-Coupling (e.g., with anilines) | Radical | Cu(I) activates the tertiary halide to generate an alkyl radical. semanticscholar.org | Bidentate bis(cyclopropenimine) ligands facilitate rapid activation. semanticscholar.org |
| Photoinduced C-N Coupling | Radical (SET) | A single copper complex acts as both photocatalyst and source of asymmetric induction. nih.gov | Visible light excitation, chiral phosphine ligands. nih.gov |
| General Cross-Coupling | Non-Radical (Polar) | Concerted oxidative addition to form a Cu(III) intermediate, followed by reductive elimination. youtube.com | Electron-rich ligands, reaction conditions that disfavor radical formation. nih.gov |
Ytterbium-Promoted Single Electron Transfer (SET) Processes
Ytterbium(II) iodide (YbI₂), a powerful single-electron reducing agent, is known to promote reactions of alkyl halides through SET mechanisms. wikipedia.org When this compound is treated with YbI₂, the ytterbium(II) donates an electron to the C-Br bond, leading to its cleavage and the formation of a benzylic radical and a bromide anion, with the ytterbium being oxidized to Yb(III).
This process is central to Barbier-type reactions, where the organometallic species is generated in situ in the presence of a carbonyl compound. nrochemistry.comwikipedia.orgyoutube.com The reaction of this compound with a metal like ytterbium (or magnesium, zinc, etc.) and a carbonyl compound (e.g., an aldehyde or ketone) proceeds via the formation of a radical intermediate. nrochemistry.comyoutube.com This radical can then be further reduced by another equivalent of the metal to form an organoytterbium species, which subsequently adds to the carbonyl group. Alternatively, the initially formed radical can directly attack the carbonyl compound. The exact mechanism, whether it involves a free radical or a discrete organometallic intermediate, has been a subject of extensive study. nrochemistry.com
The key steps in a Ytterbium-promoted Barbier-type reaction are:
Single Electron Transfer (SET): Yb(II) transfers an electron to the C-Br bond of this compound.
Radical Formation: The C-Br bond cleaves, forming a benzylic radical and Yb(III)X₂.
Nucleophilic Addition: The radical intermediate or a subsequently formed organoytterbium species adds to the electrophilic carbonyl carbon. nih.gov
This method is particularly useful as it avoids the separate preparation of an often-unstable organometallic reagent. wikipedia.org
Nickel-Electrocatalyzed Radical Pathways and Metal-Ligand Cooperativity
Nickel-catalyzed reactions, particularly those driven by electrochemistry, provide a powerful means to generate and control radical intermediates from alkyl halides. researchgate.net For a substrate like this compound, a low-valent Ni(0) or Ni(I) species, generated electrochemically, can activate the C-Br bond. researchgate.net This activation typically occurs via a concerted halogen atom transfer or a stepwise single-electron transfer, producing a benzylic radical and a Ni(I) or Ni(II) halide complex, respectively. acs.org This radical can then participate in cross-coupling reactions.
A significant aspect of modern nickel catalysis is metal-ligand cooperativity (MLC) . wikipedia.org In MLC, the ligand is not merely a spectator but actively participates in the reaction mechanism. wikipedia.orgresearchgate.net For instance, a redox-active ligand can accept or donate electrons, working in concert with the nickel center to facilitate challenging transformations like the activation of strong bonds. researchgate.netuchicago.edu This cooperative action can stabilize reactive intermediates and lower the energy barriers for key steps such as oxidative addition or reductive elimination. uu.nl
In the context of nickel-electrocatalyzed reactions of benzylic halides, MLC can manifest in several ways:
Redox Non-Innocence: The ligand can be oxidized or reduced during the catalytic cycle, allowing the nickel center to maintain a more stable oxidation state.
Lewis Acidity/Basicity: Ligand-based acidic or basic sites can interact with the substrate or other reagents, orienting them for reaction at the metal center. wikipedia.org
Stabilization of Intermediates: The ligand framework can provide secondary coordination sphere interactions that stabilize key radical or organonickel intermediates. uchicago.edu
While many nickel-catalyzed cross-couplings of benzylic electrophiles proceed through radical intermediates, some reactions, particularly with benzylic ethers, have been shown to proceed via stereospecific, non-radical pathways involving a polar, two-electron oxidative addition to form a Ni(II) intermediate. semanticscholar.orgscispace.comnih.gov This highlights the fine balance between radical and polar mechanisms in nickel catalysis, which can be tuned by the choice of ligand, substrate, and reaction conditions.
Kinetic and Thermodynamic Studies of Reaction Progress
The progress of reactions involving this compound is governed by fundamental kinetic and thermodynamic principles. The stability of the key intermediates, particularly the benzylic radical, plays a crucial role.
Thermodynamic Considerations: The C-Br bond in a benzylic position is significantly weaker than in a typical alkyl bromide. The bond dissociation energy (BDE) for the C-H bond in toluene (to form a benzyl radical) is approximately 90 kcal/mol, which is considerably lower than for primary (100 kcal/mol) or secondary (96 kcal/mol) C-H bonds. masterorganicchemistry.com This is due to the resonance stabilization of the resulting benzyl radical. A similar stabilizing effect applies to the C-Br bond in benzylic bromides, making them more susceptible to homolytic cleavage. The enthalpy of formation for various benzyl halides and the corresponding radicals has been studied, providing a quantitative basis for understanding their reactivity. acs.orgresearchgate.net
Kinetic Studies: The rates of reactions involving benzylic halides are often studied through kinetics experiments. For substitution reactions, the mechanism can be SN1-like, SN2-like, or a blend, depending on the substrate, nucleophile, and solvent. The formation of a resonance-stabilized benzylic carbocation favors SN1 pathways. Kinetic studies on related systems, such as the reaction of substituted diphenylpropenyl halides with sodium ethoxide in ethanol, have been performed to elucidate reaction mechanisms and determine rate constants and activation parameters. rsc.org
The Arrhenius equation, k = A * exp(-Ea / RT), relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). wikipedia.org Experimental determination of these parameters for reactions of this compound would provide insight into the transition state and the factors controlling reaction speed. For instance, theoretical studies on the reaction of the ethylbenzene-OH adduct (a related radical species) with O₂ and NO₂ have calculated rate constants and explored reaction pathways, demonstrating the utility of computational chemistry in understanding these complex systems. mdpi.com
Table of Relevant Thermodynamic and Kinetic Data:
| Parameter | Compound/Reaction System | Typical Value/Observation | Significance |
| Bond Dissociation Energy (C-H) | Toluene (Benzylic C-H) | ~90 kcal/mol masterorganicchemistry.com | Indicates high stability of the benzyl radical, favoring radical pathways. masterorganicchemistry.com |
| Bond Dissociation Energy (C-Br) | Benzyl Bromide | Lower than non-benzylic alkyl bromides | Facilitates homolytic cleavage by catalysts (Cu, Ni) or SET reagents (YbI₂). researchgate.net |
| Enthalpy of Formation (ΔfH°) | Benzyl Radical | Studied extensively acs.org | A key thermodynamic value for calculating reaction enthalpies. acs.org |
| Rate Constant (k) | 2-bromo-1,1-diphenylpropene + NaOEt | Determined experimentally rsc.org | Quantifies reaction speed under specific conditions. |
| Activation Energy (Ea) | General reactions of benzylic halides | Can be determined from Arrhenius plots wikipedia.org | Represents the energy barrier that must be overcome for the reaction to occur. wikipedia.org |
Theoretical and Computational Chemistry Studies on 2 Bromo 1 Ethoxyethyl Benzene Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (2-Bromo-1-ethoxyethyl)benzene, DFT calculations would provide insights into its reactivity by determining various electronic properties. These calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to ensure accuracy. nih.gov
Key parameters obtained from DFT calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and bromine atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations.
Molecular Dynamics Simulations for Mechanistic Pathway Prediction
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a powerful tool for exploring reaction pathways. ethz.ch For this compound, reactive MD simulations could be used to model its behavior under various conditions, helping to identify potential reaction mechanisms that might be difficult to predict statically. nih.gov
By simulating the interactions of this compound with other reactants at the atomic level, MD can reveal the sequence of bond-breaking and bond-forming events. ethz.ch This approach is particularly useful for complex reactions where multiple intermediates and transition states may be involved. The trajectories generated from MD simulations can be analyzed to construct a reaction network, illustrating the different possible pathways and their connectivity. nih.gov
Computational Prediction of Regioselectivity and Stereoselectivity
Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational models can predict the most likely site of attack and the stereochemical outcome.
Machine learning models, such as RegioML, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. chemrxiv.org These models often use quantum chemical descriptors, like atomic charges, to make predictions. For this compound, such a model could predict whether an incoming electrophile would preferentially attack the ortho, meta, or para position of the benzene (B151609) ring.
The stereoselectivity of reactions involving the chiral center at the carbon bonded to the bromine and ethoxy group could also be investigated computationally. By calculating the energies of the different possible stereoisomeric transition states, the most favorable reaction pathway and the resulting stereochemistry of the product can be determined.
Analysis of Solvent Effects on Reaction Energetics and Mechanisms
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry offers several models to account for these solvent effects. For reactions involving this compound, both implicit and explicit solvent models could be utilized.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. rsc.org This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the reaction energetics. For instance, a study on a related compound, 1-bromo-2-(2-bromoethyl)benzene, highlighted a dramatic solvent effect on the stability and kinetics of its reactions. researchgate.net
Explicit solvent models, often used in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, involve including a number of solvent molecules directly in the calculation. miami.edu This method can capture specific solvent-solute interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction mechanism.
Table 2: Hypothetical Solvation Free Energies of this compound in Different Solvents
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
| Dichloromethane | 8.93 | -4.2 |
| Water | 78.39 | -6.8 |
Note: The data in this table is hypothetical and illustrates the expected trend of increased stabilization in more polar solvents.
Transition State Analysis and Reaction Coordinate Mapping
The identification and characterization of transition states are fundamental to understanding reaction mechanisms and kinetics. Computational methods can be used to locate transition state structures and calculate their energies, which correspond to the activation energy of the reaction.
For a potential reaction of this compound, computational chemists would perform a transition state search to find the saddle point on the potential energy surface connecting reactants and products. Vibrational frequency analysis is then used to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, can then be performed to trace the reaction path from the transition state down to the reactants and products. This confirms that the identified transition state indeed connects the desired species and provides a detailed picture of the structural changes that occur throughout the reaction. mdpi.com
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
High-Resolution NMR for Stereochemical and Regiochemical Assignments
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity and stereochemistry of (2-Bromo-1-ethoxyethyl)benzene. The regiochemistry of the molecule, specifically the attachment of the bromine atom to the second carbon of the ethyl chain and the ethoxy group to the first, can be unequivocally established by analyzing chemical shifts and spin-spin coupling patterns.
Predicted ¹H NMR Spectral Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Phenyl-H | 7.2-7.4 | Multiplet | - |
| CH-O | 4.5-4.8 | Triplet | 6-7 |
| CH₂-Br | 3.5-3.8 | Triplet | 6-7 |
| O-CH₂-CH₃ | 3.4-3.6 | Quartet | 7 |
| O-CH₂-CH₃ | 1.1-1.3 | Triplet | 7 |
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Phenyl C (ipso) | 138-142 |
| Phenyl C (ortho, meta, para) | 126-129 |
| CH-O | 80-85 |
| CH₂-Br | 35-40 |
| O-CH₂ | 65-70 |
| CH₃ | 14-16 |
In Situ NMR for Real-Time Reaction Monitoring and Intermediate Detection
The formation of this compound, likely through the electrophilic addition of bromine to styrene (B11656) in the presence of ethanol (B145695), can be monitored in real-time using in situ NMR spectroscopy. This technique allows for the direct observation of the consumption of reactants and the formation of products and any transient intermediates over the course of the reaction.
By acquiring NMR spectra at regular intervals, kinetic data can be extracted, providing valuable information about the reaction rates and mechanism. A key intermediate in the bromination of alkenes is the cyclic bromonium ion. While highly reactive and short-lived, its presence might be detected at low temperatures or with specialized rapid-mixing NMR techniques. The observation of such an intermediate would provide direct evidence for the reaction pathway. Quantitative in situ ¹³C NMR studies have been successfully employed to monitor the electro-catalytic oxidation of ethanol, demonstrating the power of this technique in tracking complex reactions. rsc.org
Infrared (IR) and Raman Spectroscopy in Functional Group Analysis and Mechanistic Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the phenyl, ether, and alkyl bromide moieties.
Characteristic Vibrational Frequencies:
| Functional Group | IR Absorption (cm⁻¹) | Raman Signal |
| C-H (Aromatic) | 3000-3100 (stretch) | Strong |
| C=C (Aromatic) | 1450-1600 (stretch) | Strong |
| C-O (Ether) | 1050-1250 (stretch) | Weak |
| C-Br (Alkyl Halide) | 500-600 (stretch) | Strong |
| C-H (Aliphatic) | 2850-3000 (stretch) | Moderate |
IR spectroscopy is particularly sensitive to polar bonds, making the C-O and C-Br stretches readily identifiable. Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations, providing complementary information, especially for the aromatic ring and the carbon backbone. While specific spectra for this compound are not widely published, data for related compounds like (2-Bromoethyl)benzene show characteristic absorptions that can be used for comparison. chemicalbook.comchemicalbook.com
During reaction monitoring, changes in the vibrational spectra, such as the disappearance of the C=C stretching mode of styrene and the appearance of the C-O and C-Br stretching modes of the product, can be used to follow the reaction progress.
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of this compound and for elucidating its fragmentation pattern, which can provide structural information.
The molecular ion peak (M⁺) for this compound would be expected at m/z 228 and 230, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Expected Fragmentation Pattern:
A common fragmentation pathway for benzylic compounds is the cleavage of the benzylic bond to form a stable tropylium ion or a related benzylic cation. youtube.com For this compound, key fragmentation pathways could include:
Loss of a bromine radical (•Br): [M - Br]⁺, leading to a peak at m/z 149.
Loss of an ethoxy radical (•OCH₂CH₃): [M - OCH₂CH₃]⁺, leading to peaks at m/z 183 and 185.
Cleavage of the C-C bond: This could lead to the formation of a [C₆H₅CHOCH₂CH₃]⁺ ion (m/z 105) or a [CH₂Br]⁺ ion (m/z 93 and 95).
Formation of the tropylium ion: A rearrangement followed by fragmentation could lead to the characteristic C₇H₇⁺ ion at m/z 91. youtube.com
The analysis of reaction mixtures by MS can help identify the final products as well as any stable intermediates or byproducts, offering further mechanistic insights.
Spectroelectrochemical Methods for Redox Characterization and Intermediate Trapping
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide simultaneous information about the redox behavior of a molecule and the spectroscopic properties of its electrochemically generated species. For this compound, this method can be used to study its reduction, which would likely involve the cleavage of the carbon-bromine bond.
By applying a potential and monitoring the changes in the UV-Vis or IR spectrum, the formation of radical anions or other intermediates can be observed. The electrochemical reduction of benzylic halides has been shown to proceed via a dissociative electron transfer, leading to the formation of a benzyl radical and a bromide ion. acs.org Spectroelectrochemical methods could potentially allow for the direct observation of these transient species, providing valuable data on their stability and subsequent reactions. Recent computational studies have highlighted the role of the electric double layer in the electro-reduction of benzyl halides. acs.org
X-ray Crystallography for Absolute Stereochemistry and Conformational Studies (if applicable to derivatives)
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. While obtaining a suitable single crystal of the liquid this compound might be challenging, crystalline derivatives could be synthesized for analysis.
The crystal structure would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. This information is invaluable for understanding the steric and electronic effects that govern its conformation. For chiral molecules, X-ray crystallography on a single crystal of one enantiomer can be used to determine its absolute configuration. Although no crystal structures of this compound derivatives are currently reported in the Cambridge Structural Database, studies on similar bromo-substituted benzene (B151609) derivatives have provided detailed structural insights. growingscience.comresearchgate.net
Strategic Applications of 2 Bromo 1 Ethoxyethyl Benzene in Complex Organic Synthesis
Role as a Versatile Synthetic Intermediate in Multi-Step Organic Transformations
Simultaneously, the ethoxy group attached to a benzylic carbon forms a stable ether linkage that can be carried through multiple synthetic steps. The phenyl group itself can also be a site for further modification. This dual functionality enables chemists to perform sequential reactions, building molecular complexity in a controlled manner. For instance, the bromide can be displaced first, followed by modification of the aromatic ring or cleavage of the ether under specific conditions. This strategic sequencing is a cornerstone of synthesizing complex target molecules. study.com The class of α-halo ethers, to which (2-Bromo-1-ethoxyethyl)benzene belongs, are recognized as important intermediates in various synthetic transformations. acs.orgacs.org
Synthetic Pathways to Hindered Ethers and Analogous Structural Motifs
The synthesis of sterically hindered ethers, particularly those with α-tertiary or β-quaternary centers, presents a long-standing challenge in organic chemistry. researchgate.net Traditional methods like the Williamson ether synthesis are often inefficient for these targets due to competitive elimination reactions or a complete lack of reactivity when bulky electrophiles or nucleophiles are used. nih.govnih.gov Modern synthetic strategies have been developed to overcome these limitations, often employing redox chemistry, photochemistry, or transition-metal catalysis to access reactive intermediates that facilitate the formation of these congested ether linkages. rsc.orgox.ac.uk
This compound, as an α-bromo ether, is a suitable precursor for constructing hindered ethers. The carbon-bromine bond can be activated for nucleophilic substitution by a sterically demanding alcohol. While direct substitution may be challenging, modern catalytic methods have shown promise for similar transformations. For example, copper-catalyzed systems have been effectively used for the etherification of α-bromo carbonyl compounds, which are structurally related to α-bromo ethers. nih.gov Such methods often proceed under mild, ambient conditions and tolerate a wide range of functional groups, making them well-suited for the late-stage functionalization of complex molecules. nih.gov The application of these advanced catalytic approaches could enable the use of this compound in the synthesis of ethers that are otherwise difficult to access.
Table 1: Comparison of Traditional vs. Modern Approaches for Hindered Ether Synthesis
| Method | Description | Advantages | Limitations Relevant to Hindered Systems |
|---|---|---|---|
| Williamson Ether Synthesis | SN2 reaction between an alkoxide and an alkyl halide. | Simple, well-established. | Fails with tertiary or bulky secondary halides due to E2 elimination. nih.gov |
| Acid-Catalyzed Hydroalkoxylation | Addition of an alcohol to an alkene under strong acid. | Forms C-O bond at a tertiary center. | Requires harsh acidic conditions, limited substrate scope. nih.govrsc.org |
| Mitsunobu Reaction | Redox condensation of an alcohol and a nucleophile. | Mild conditions. | Generally not applicable for hindered α-tertiary systems due to steric demands. rsc.org |
| Modern Catalytic Methods | e.g., Copper-catalyzed coupling of α-halo compounds and alcohols. | Mild conditions, high functional group tolerance, suitable for hindered substrates. nih.gov | Catalyst/ligand sensitivity, substrate-specific optimization may be required. |
Facilitation of Cyclization Reactions
The Prins cyclization is a powerful acid-catalyzed reaction that involves the condensation of an aldehyde or ketone with a homoallylic alcohol to form substituted tetrahydropyrans (THPs). organic-chemistry.org This reaction is a valuable tool for constructing the THP core, a structural motif present in numerous natural products. nih.govbeilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. beilstein-journals.org
While direct use of this compound in a Prins cyclization has not been extensively documented, its structure provides a scaffold for designing substrates for such transformations. For example, a derivative of this compound could be synthesized where the phenyl ring is functionalized with a homoallylic alcohol. Upon treatment with a Lewis acid, an intramolecular Prins-type cyclization could be initiated. The stereochemical outcome of Prins cyclizations can be highly dependent on the substrate and reaction conditions, but they often proceed with good diastereoselectivity. nih.gov However, potential side reactions, such as racemization through an oxonia-Cope rearrangement, must be considered, especially with substrates bearing electron-rich aromatic groups that can stabilize cationic intermediates. beilstein-journals.orgnih.gov
Reductive cyclization is a synthetic strategy used to form cyclic compounds, including heterocycles, through a process that involves a reduction step. nih.gov This method is particularly useful for constructing nitrogen- and oxygen-containing rings. researchgate.netorganic-chemistry.org The synthesis of pyrroles and other heterocycles often relies on the cyclization of a linear precursor containing the necessary atoms.
This compound can serve as a precursor for heterocyclic synthesis via a multi-step sequence involving reductive cyclization. A plausible synthetic route could involve the initial displacement of the bromide with a nitrogen-based nucleophile, such as an amine or an azide. The resulting intermediate could then be elaborated to introduce a carbonyl group or another electrophilic center. A subsequent intramolecular reductive cyclization step would then form the desired heterocyclic ring. The stereochemical outcome of such cyclizations is determined in the ring-closing step and can often be controlled to favor a specific isomer. nih.govresearchgate.net
Precursor for Further Functionalization and Derivatization via Subsequent Reactions
The synthetic utility of this compound is greatly enhanced by its capacity to serve as a precursor for a wide range of derivatives. The two primary functional groups—the primary bromide and the benzylic ether—offer distinct opportunities for chemical modification.
The primary bromide is readily displaced by a variety of nucleophiles in SN2 reactions. bloomtechz.com This allows for the introduction of functionalities such as:
Amines: Reaction with primary or secondary amines yields substituted phenylethylamines.
Azides: Substitution with sodium azide produces an azide that can be further reduced to a primary amine or used in cycloaddition reactions.
Thiols: Reaction with thiolates provides thioethers.
Cyanide: Introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
The phenyl ring itself is also amenable to further functionalization through electrophilic aromatic substitution reactions like nitration or halogenation. khanacademy.org The existing (2-bromo-1-ethoxyethyl) substituent would act as an ortho-, para-directing group, guiding the position of incoming electrophiles. The ether linkage, while generally stable, could be cleaved under specific, often harsh, acidic conditions if desired. This versatility makes this compound a flexible starting point for creating a library of substituted aromatic compounds.
Integration into Green Chemistry and Sustainable Synthesis Methodologies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govidosi.org The principles of green chemistry, such as maximizing atom economy, using safer solvents, employing catalytic reagents, and designing for energy efficiency, are increasingly being integrated into modern organic synthesis. researchgate.net
The synthesis and application of this compound can be evaluated through the lens of green chemistry. For instance, its synthesis from styrene (B11656) could be optimized to use environmentally benign solvents or catalytic methods that avoid stoichiometric waste. In its application as a synthetic intermediate, employing catalytic systems for its subsequent reactions, rather than stoichiometric reagents, aligns with green principles. idosi.org For example, using a copper catalyst for the formation of hindered ethers from this compound would be preferable to a reaction requiring a large excess of a strong base. nih.gov Furthermore, developing reaction pathways in aqueous media, a key goal of green chemistry, could significantly reduce the environmental impact of syntheses involving this and similar α-halo compounds. researchgate.net
Future Research Directions and Emerging Trends in 2 Bromo 1 Ethoxyethyl Benzene Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The synthesis of α-bromo ethers has traditionally relied on methods that often involve hazardous reagents and generate significant waste. Future research is increasingly directed towards developing greener and more sustainable protocols that align with the principles of green chemistry, such as high atom economy and the use of environmentally benign solvents. researchgate.netwikipedia.orgjocpr.com
A primary focus is the replacement of harsh brominating agents with safer alternatives. For instance, protocols utilizing polymer-supported pyridinium (B92312) bromide perbromide offer a cleaner approach to the bromination of the precursor acetophenones, simplifying purification and reducing waste. rsc.org Another promising avenue is the use of catalytic systems that can generate the active bromine species in situ from more benign sources. bohrium.com For example, methods using cetyltrimethylammonium tribromide (CTMATB) as a mild brominating reagent, especially when combined with microwave irradiation and water as a solvent, represent a significant step towards environmentally friendly synthesis. researchgate.net
Furthermore, the development of catalytic methods, such as those employing inexpensive copper(I) systems, allows for the synthesis of ethers under ambient temperature and without the need for air or moisture exclusion, making the process more practical and energy-efficient. figshare.comnih.gov Research into one-pot procedures, where multiple reaction steps are combined without isolating intermediates, also contributes to a more sustainable process by reducing solvent usage and waste generation. nih.govnih.gov The concept of atom economy, which measures the efficiency of a reaction in incorporating atoms from reactants into the final product, is a key metric guiding this research. wikipedia.orgucla.edunih.govmsd-life-science-foundation.or.jp Reactions with high atom economy, such as certain cycloadditions, are being explored as alternative pathways. nih.gov
| Parameter | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Brominating Agent | Liquid Bromine, N-Bromosuccinimide | Polymer-supported reagents, In situ generated bromine, CTMATB researchgate.netrsc.org |
| Catalyst | Often stoichiometric reagents | Copper(I) catalysts, Iron catalysts bohrium.comfigshare.com |
| Solvent | Chlorinated hydrocarbons (e.g., CCl4) | Water, Green solvents, Solvent-free conditions researchgate.netnih.gov |
| Energy Input | Conventional heating | Microwave irradiation, Ambient temperature reactions researchgate.netfigshare.com |
| Atom Economy | Often low to moderate wikipedia.org | High, a primary design consideration jocpr.comnih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond their role as simple alkylating agents, researchers are exploring the untapped reactivity of α-bromo ethers like (2-Bromo-1-ethoxyethyl)benzene. tandfonline.com These compounds possess a unique combination of a reactive carbon-bromine bond adjacent to an ether oxygen, which can be exploited in novel transformations.
One area of growing interest is the participation of α-bromo ethers in radical reactions. Transition metal-catalyzed processes, similar to atom transfer radical addition polymerization (ATRAP), could be adapted for small molecule synthesis, enabling new carbon-carbon and carbon-heteroatom bond formations. nih.gov While this strategy has been explored in polymer science, its application in etherification is an emerging field. nih.gov
Furthermore, the development of new catalytic systems can unlock unprecedented reactivity. For example, copper-catalyzed methods have been shown to facilitate the synthesis of sterically hindered ethers from α-bromo carbonyl compounds, a transformation that is challenging with traditional methods like the Williamson ether synthesis. nih.govresearchgate.net The ability of α-bromocarbonyl compounds to act as both nucleophiles and electrophiles opens up possibilities for complex multi-component reactions and cyclizations. researchgate.net Research into decarboxylative carbonyl olefination using α-halo redox-active esters also points towards new ways to utilize the reactivity of the α-halo functionality. rsc.org The intramolecular bromoamination of allylated aldoxime ethers, leading to rearranged heterocyclic products, demonstrates the potential for complex skeletal reorganizations originating from α-bromo ether-like intermediates. researchgate.net
Advancements in Asymmetric Synthesis and Chiral Induction using α-Bromo Ethers
The carbon atom bearing the bromine in this compound is a stereocenter, making this compound a valuable target for asymmetric synthesis. Future research will focus on developing highly enantioselective methods for its preparation and its use as a chiral building block.
A key strategy involves the use of chiral auxiliaries. For instance, α-bromoacid derivatives bound to chiral auxiliaries can serve as versatile building blocks for the asymmetric synthesis of various heterocyclic compounds through dynamic kinetic resolution. researchgate.net Another approach is the enantioselective protonation of silyl (B83357) enol ethers using chiral catalysts, such as a Au(I)BINAP complex, to produce enantiomerically enriched ketones that are precursors to α-bromo ethers. acs.org
Catalytic enantioselective bromination of allylic alcohols is another promising area, which could be adapted to generate chiral bromohydrins and related structures with high enantiomeric excess. wisc.edu The development of new chiral ligands and catalysts is crucial for achieving high levels of stereocontrol in these reactions. The use of tartrate-derived bromoacetals has been shown to produce α-bromoketones and α-bromoesters with good to excellent enantiomeric excess. rsc.org These chiral α-bromo carbonyl compounds are valuable intermediates for the synthesis of other chiral molecules. rsc.orgshu.ac.uk The overarching goal is to control the absolute stereochemistry of the α-carbon, enabling the synthesis of single enantiomers of complex molecules for applications in pharmaceuticals and materials science. uwindsor.camsu.edu
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Auxiliaries | Covalently attaching a chiral molecule to control the stereochemical outcome of a reaction. researchgate.net | Dynamic kinetic resolution; synthesis of heterocycles. researchgate.net |
| Catalytic Enantioselective Protonation | Using a chiral catalyst to selectively protonate one face of a prochiral enol ether. acs.org | Access to enantiomerically enriched ketone precursors. acs.org |
| Catalytic Enantioselective Bromination | Employing a chiral catalyst to achieve asymmetric dibromination of alkenes. wisc.edu | Generation of versatile chiral building blocks. wisc.edu |
| Use of Chiral Acetals | Using chiral diols like tartaric acid to form acetals, followed by diastereoselective bromination. rsc.org | Produces α-bromoketones with high enantiomeric excess after hydrolysis. rsc.org |
Integration of Electrochemistry and Photochemistry for Enhanced Reactivity Control
Electrochemistry and photochemistry offer powerful and sustainable alternatives to traditional chemical reagents for initiating and controlling chemical reactions. soci.org The integration of these techniques into the synthesis and reactivity studies of α-bromo ethers is a rapidly emerging trend. rsc.org
Electrochemical methods can be used for the vicinal difunctionalization of alkenes to produce β-bromo-α-alkoxyalkanes, providing a metal-free pathway to precursors of compounds like this compound. organic-chemistry.org This approach allows for precise control over the reaction conditions by tuning the electrode potential. nih.gov The electrochemical generation of radical species from α-bromo ethers could also open up new avenues for carbon-carbon bond formation. rsc.org
Photoredox catalysis is another powerful tool for generating radical intermediates under mild conditions. nih.govrsc.org The interaction of a photocatalyst with an α-bromo ether could lead to the formation of a carbon-centered radical, which can then participate in a variety of coupling reactions. Merging photochemistry and electrochemistry in a single system, known as photoelectrochemistry, offers the potential to overcome the limitations of each individual method and enable novel transformations. cardiff.ac.uksouthampton.ac.uk These approaches can provide access to high-energy intermediates and enable bond formations that are not possible through traditional two-electron mechanisms. nih.gov
Predictive Modeling and Machine Learning Applications in Reaction Design and Optimization
The complexity of modern organic synthesis necessitates the use of advanced computational tools for reaction design and optimization. Predictive modeling and machine learning (ML) are poised to revolutionize how chemists approach the synthesis of molecules like this compound. nih.gov
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. beilstein-journals.org This can significantly reduce the amount of time and resources spent on empirical optimization. rsc.org For example, an ML model could be developed to predict the best catalyst and base combination for the synthesis of a specific α-bromo ether with high yield and selectivity. nih.govbeilstein-journals.org
Active learning, a type of machine learning, is particularly well-suited for reaction optimization where experimental data is limited. duke.edunih.gov In this approach, the ML model suggests the most informative experiments to perform, and the results are then used to retrain and improve the model in an iterative cycle. duke.edu This can lead to the rapid discovery of optimal reaction conditions with a minimal number of experiments. duke.edunih.gov Furthermore, computational methods like Density Functional Theory (DFT) can be used to study reaction mechanisms and predict the reactivity of α-bromo ethers, providing valuable insights that can guide experimental work. By combining predictive modeling with high-throughput experimentation, researchers can accelerate the discovery and development of new reactions and synthetic routes. beilstein-journals.org
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (2-Bromo-1-ethoxyethyl)benzene?
The synthesis typically involves acid-catalyzed etherification of 3-methylbenzyl alcohol with 2-bromoethanol. Key steps include:
- Catalyst selection : Concentrated sulfuric acid or HCl promotes efficient formation of the ethoxyethyl group.
- Temperature control : Heating to 80–100°C under reflux ensures reaction completion while minimizing side products.
- Purification : Distillation or column chromatography isolates the product (purity >95%) .
Q. How is this compound characterized structurally and chemically?
Spectroscopic methods are critical:
- NMR : H NMR identifies the ethoxyethyl group (δ 1.2–1.4 ppm for CH, δ 3.5–4.0 ppm for OCH) and bromine proximity via coupling patterns.
- IR : Stretching vibrations at 1120 cm (C-O) and 560 cm (C-Br) confirm functional groups.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 245.1 [M]) validate molecular weight .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence its reactivity in nucleophilic substitution (SN_NN) reactions?
The bromine atom acts as a strong electrophile, while the ethoxy group stabilizes transition states via resonance:
- Electronic effects : Electron-donating ethoxy groups enhance leaving group (Br) departure by polarizing the C-Br bond.
- Steric hindrance : The 3-methyl group on the benzene ring may slow reactions with bulky nucleophiles (e.g., tert-butoxide).
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing ionic intermediates .
Q. How can contradictions in reported reaction yields (e.g., 40–85%) for derivatives be resolved?
Methodological adjustments address variability:
- Reaction monitoring : Use TLC or in-situ NMR to track intermediate formation and optimize reaction time.
- Catalyst screening : Transition-metal catalysts (e.g., Pd) may improve cross-coupling efficiency.
- Controlled atmosphere : Conduct reactions under inert gas (N) to prevent oxidation of intermediates .
Q. What strategies are used to study interactions with biological macromolecules?
Covalent binding assays and computational modeling are key:
- Protein interaction studies : Incubate the compound with enzymes (e.g., cytochrome P450) and analyze adducts via LC-MS.
- DNA binding : UV-Vis titration detects hypochromic shifts indicative of intercalation or groove binding.
- Docking simulations : Molecular dynamics (e.g., AutoDock) predict binding affinities to therapeutic targets .
Methodological Notes
- Experimental design : Always include control reactions (e.g., without catalyst) to isolate side products.
- Data validation : Cross-reference spectroscopic data with PubChem or Reaxys entries to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
